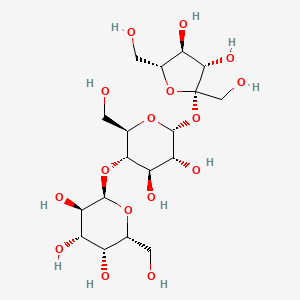
Gal(a1-4)Glc(a1-2b)Fruf
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gal(a1-4)Glc(a1-2b)Fruf is a trisaccharide composed of D-galactose, D-glucose, and D-fructose This compound is a type of oligosaccharide, which are carbohydrates made up of a small number of monosaccharide units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gal(a1-4)Glc(a1-2b)Fruf typically involves the enzymatic or chemical glycosylation of the monosaccharide units. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules under mild conditions. Chemical synthesis, on the other hand, may involve the use of protecting groups and activation of glycosyl donors to achieve the desired glycosidic linkages.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of bacteria or yeast are engineered to express the necessary enzymes for the biosynthesis of the trisaccharide. The fermentation process is optimized for yield and purity, followed by downstream processing to isolate and purify the compound.
化学反応の分析
Types of Reactions
Gal(a1-4)Glc(a1-2b)Fruf can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the sugar units can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and periodate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldonic acids, while reduction can produce alditols.
科学的研究の応用
Gal(a1-4)Glc(a1-2b)Fruf has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage.
Biology: It serves as a substrate for enzymes involved in carbohydrate metabolism and is used in studies of glycan interactions.
Medicine: The compound is investigated for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Industry: It is used in the food industry as a functional ingredient to improve the texture and stability of products.
作用機序
The mechanism of action of Gal(a1-4)Glc(a1-2b)Fruf involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases, releasing the monosaccharide units, which can then participate in various metabolic pathways. The molecular targets include enzymes like glycosyltransferases and glycosidases, which are involved in the synthesis and degradation of glycans.
類似化合物との比較
Similar Compounds
Sucrose: Composed of glucose and fructose linked by an α1-2β glycosidic bond.
Lactose: Composed of galactose and glucose linked by a β1-4 glycosidic bond.
Maltose: Composed of two glucose units linked by an α1-4 glycosidic bond.
Uniqueness
Gal(a1-4)Glc(a1-2b)Fruf is unique due to its specific glycosidic linkages, which confer distinct structural and functional properties. Unlike sucrose, lactose, and maltose, this trisaccharide has a combination of galactose, glucose, and fructose, making it a valuable compound for studying complex carbohydrate interactions and applications.
特性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVCFHXLWDDRHG-VPMWRYNTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














